

Application Notes and Protocols for the Bioanalysis of Acrivastine using Acrivastine D7

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Compound of Interest

Compound Name: Acrivastine D7

Cat. No.: B3181992

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Introduction

Acrivastine is a second-generation H1-receptor antagonist used for the treatment of allergic rhinitis and chronic urticaria.^[1] Accurate and reliable quantification of Acrivastine in biological matrices is crucial for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring. The use of a stable isotope-labeled internal standard, such as **Acrivastine D7**, is the gold standard for quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS/MS), as it compensates for variability in sample preparation and matrix effects.

This document provides detailed application notes and protocols for the sample preparation of Acrivastine from human plasma using **Acrivastine D7** as an internal standard. Three common sample preparation techniques are covered: Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT).

Physicochemical Properties of Acrivastine

Understanding the physicochemical properties of Acrivastine is essential for developing effective sample preparation strategies.

Property	Value	Source
Molecular Formula	C ₂₂ H ₂₄ N ₂ O ₂	[2]
Molar Mass	348.44 g/mol	[2]
pKa (Strongest Acidic)	3.68	[3]
pKa (Strongest Basic)	8.63	[3]
logP	1.71 - 4.29	
Water Solubility	0.00994 mg/mL	
Protein Binding	~50%	

Note: The high logP value suggests that Acrivastine is lipophilic, making it suitable for reversed-phase chromatography and extraction into organic solvents. Its basic pKa indicates that it will be positively charged at acidic pH, which can be exploited during ion-exchange SPE.

Experimental Protocols

Prior to extraction, all plasma samples should be thawed at room temperature and vortexed to ensure homogeneity. A working solution of **Acrivastine D7** (internal standard) should be prepared in an appropriate solvent (e.g., methanol or acetonitrile) at a concentration of 100 ng/mL.

Protocol 1: Solid-Phase Extraction (SPE)

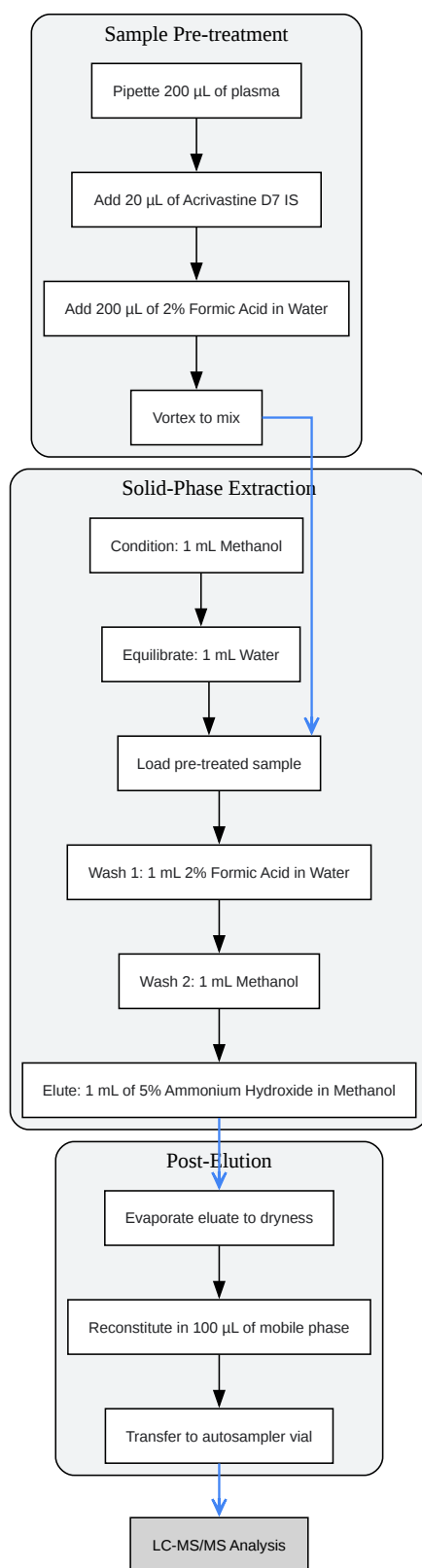
Solid-phase extraction is a highly selective sample preparation technique that can provide clean extracts and high recovery. A mixed-mode cation exchange polymer-based sorbent is recommended for Acrivastine extraction.

Materials and Reagents:

- Human plasma
- **Acrivastine D7** internal standard (IS) working solution
- Methanol (LC-MS grade)

- Acetonitrile (LC-MS grade)
- Formic acid ($\geq 98\%$)
- Ammonium hydroxide (28-30%)
- Water (LC-MS grade)
- Mixed-mode cation exchange SPE cartridges (e.g., 30 mg/1 mL)

SPE Workflow Diagram:



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Caption: Solid-Phase Extraction Workflow for Acrivastine.

Procedure:

- **Sample Pre-treatment:** To 200 μ L of plasma, add 20 μ L of **Acrivastine D7** internal standard working solution. Add 200 μ L of 2% formic acid in water and vortex for 10 seconds.
- **SPE Cartridge Conditioning:** Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol.
- **Equilibration:** Equilibrate the cartridge with 1 mL of water.
- **Sample Loading:** Load the pre-treated sample onto the SPE cartridge.
- **Washing:**
 - Wash the cartridge with 1 mL of 2% formic acid in water.
 - Wash the cartridge with 1 mL of methanol.
- **Elution:** Elute Acrivastine and **Acrivastine D7** with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.
- **Evaporation and Reconstitution:** Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 μ L of the mobile phase used for LC-MS/MS analysis.
- **Analysis:** Transfer the reconstituted sample to an autosampler vial for injection into the LC-MS/MS system.

Protocol 2: Liquid-Liquid Extraction (LLE)

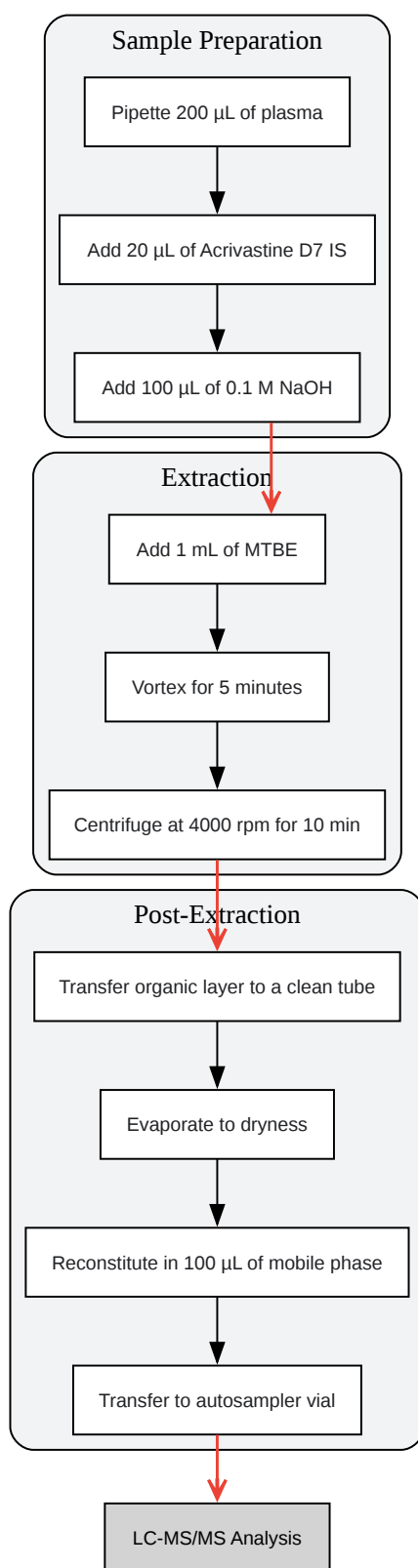
Liquid-liquid extraction is a classic technique that separates analytes based on their differential solubility in two immiscible liquids. Due to the lipophilic nature of Acrivastine, an organic solvent like methyl tert-butyl ether (MTBE) or ethyl acetate can be used for extraction from an alkalinized plasma sample.

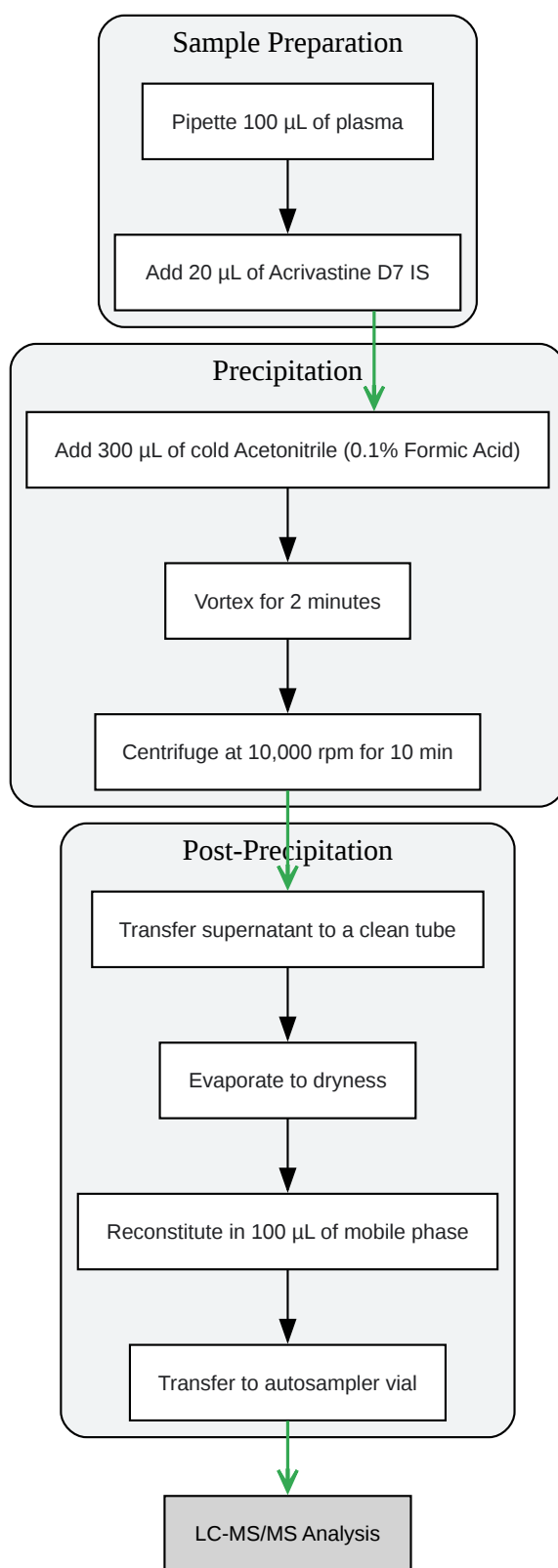
Materials and Reagents:

- Human plasma

- **Acrivastine D7** internal standard (IS) working solution
- Methyl tert-butyl ether (MTBE) (LC-MS grade)
- 0.1 M Sodium hydroxide
- Water (LC-MS grade)
- Mobile phase for reconstitution

LLE Workflow Diagram:





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References

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